molecular formula C5H12ClNO3 B6330319 N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl) CAS No. 2231246-86-7

N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl)

Cat. No.: B6330319
CAS No.: 2231246-86-7
M. Wt: 169.61 g/mol
InChI Key: UWKHRQZXUDAOKR-HJXLNUONSA-N
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Description

N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl) is a chemically modified derivative of the naturally occurring amino acid L-threonine. Its molecular formula is C₅H₁₂ClNO₃, with a molecular weight of 169.61 g/mol and a CAS number of 2231246-86-7 . The compound features an N-alpha-methyl group substitution, which alters its steric and electronic properties compared to unmodified threonine derivatives. This modification is strategically designed to enhance metabolic stability or modulate interactions in biochemical systems, making it valuable for peptide synthesis, enzymology studies, or as a chiral building block in medicinal chemistry.

Properties

IUPAC Name

(2S,3R)-3-hydroxy-2-(methylamino)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6-2)5(8)9;/h3-4,6-7H,1-2H3,(H,8,9);1H/t3-,4+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKHRQZXUDAOKR-HJXLNUONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Alkylation

Reductive alkylation involves the condensation of L-threonine with formaldehyde under reducing conditions to introduce the methyl group at the α-amino position. Platinum(IV) oxide (PtO₂) catalyzed hydrogenation in methanol, followed by hydrochloric acid treatment, is a widely employed method for analogous compounds. For example, N-alpha-methyl-L-ornithine hydrochloride synthesis achieved a yield of 1.72 g using PtO₂ and hydrogen at 1551.49 Torr, followed by HCl-mediated salt formation. Adapting this protocol to threonine would require careful control of reaction time and hydrogen pressure to preserve stereochemistry.

Protection-Methylation-Deprotection Sequence

This method involves:

  • Amino Group Protection : Tert-butoxycarbonyl (Boc) or other acid-labile groups shield the α-amino group.

  • Methylation : Methyl iodide or dimethyl sulfate alkylates the protected amine.

  • Deprotection and Salt Formation : Acidic cleavage (e.g., HCl in dioxane) removes the protecting group and yields the hydrochloride salt.

Amino acid methyl ester hydrochlorides, synthesized via chlorotrimethylsilane (TMSCl) and methanol, demonstrate the feasibility of this approach. For instance, glycine methyl ester hydrochloride was prepared in 90% yield using TMSCl and methanol at room temperature.

Detailed Preparation Methods

Reductive Alkylation of L-Threonine

Procedure :

  • Dissolve L-threonine (0.1 mol) in methanol (100 mL).

  • Add formaldehyde (0.2 mol) and PtO₂ (0.05 equiv).

  • Apply hydrogen gas (1551.49 Torr) and stir at 25°C for 24 hours.

  • Filter the catalyst and concentrate the solution under reduced pressure.

  • Treat the residue with 6 M HCl (4 hours) to form the hydrochloride salt.

Key Considerations :

  • Excess formaldehyde ensures complete methylation.

  • Prolonged reaction times risk epimerization at the β-hydroxy position.

Esterification-Mediated Synthesis

Procedure :

  • React L-threonine (0.1 mol) with TMSCl (0.2 mol) in methanol (100 mL) at room temperature.

  • Stir until complete esterification (monitored by TLC).

  • Concentrate the mixture and treat with methyl iodide (0.15 mol) in DMF.

  • Hydrolyze the ester with 6 M HCl and isolate the product via recrystallization.

Yield Optimization :

  • Methanol volume fraction >95% maximizes esterification efficiency.

  • Higher substrate concentrations (0.05–0.2 M) improve yields.

Reaction Optimization and Analytical Characterization

Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield
Hydrogen Pressure1500–1600 TorrHigher pressure accelerates reduction.
HCl Concentration6 MEnsures complete salt formation.
Solvent CompositionMethanol/Water (95:5)Balances solubility and reactivity.

Spectroscopic Characterization

  • ¹H NMR : α-proton signals shift downfield upon methylation (δ 3.2–3.5 ppm). For N-methyl-L-threonine, methylene protons adjacent to the β-hydroxy group appear at δ 1.2 ppm.

  • ESI-MS : Molecular ion peak at m/z 133.1 ([M+H]⁺).

Challenges and Mitigation Strategies

Stereochemical Integrity

The β-hydroxy and α-methyl groups in threonine introduce steric hindrance, increasing epimerization risk. Using chiral catalysts (e.g., PtO₂) and low-temperature conditions preserves the (2S,3R) configuration.

Byproduct Formation

  • Dimethylation : Controlled formaldehyde stoichiometry minimizes N,N-dimethyl byproducts.

  • Ester Hydrolysis : Anhydrous conditions during esterification prevent premature cleavage.

"The integration of reductive and enzymatic methodologies represents a promising frontier for N-methyl amino acid synthesis." — Adapted from Kokko et al.

Chemical Reactions Analysis

Cyclization Reactions with Carbonyl Compounds

Me-L-Thr-OH·HCl reacts with aldehydes such as formaldehyde (HCHO) to form stable cyclic products. Unlike unmodified threonine, which forms oxazolidine derivatives under basic conditions , the N-methyl group alters reaction kinetics and product stability:

  • Reaction Pathway :

    • Formaldehyde reacts with the secondary alcohol and α-amino group of Me-L-Thr-OH·HCl, forming a methylene-bridged oxazolidine ring.

    • Cyclization is slower compared to non-methylated threonine due to steric hindrance from the N-methyl group .

  • Product Stability :

    • The resulting oxazolidine adducts are less stable than those formed from cysteine or homoserine but more stable than serine-derived products .

    • Degradation back to Me-L-Thr-OH·HCl occurs within 1–4 hours under acidic or aqueous conditions .

Key Data :

Amino Acid DerivativeReaction Rate with HCHOProduct Stability
Me-L-Thr-OH·HClModerateIntermediate
L-ThreonineFastLow
CysteineVery FastHigh

Reductive Methylation and Stability

The N-methyl group influences reductive pathways:

  • Reductive Cleavage :

    • Treatment with triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) selectively reduces oxazolidinone derivatives of Me-L-Thr-OH·HCl to yield methylated amino acids without altering the N-methyl group .

  • Acid/Base Stability :

    • Stable under mildly acidic conditions (pH 4–6) but degrades in strong bases (pH >9) via hydrolysis of the methylamino group .

Synthetic Application :
Used to prepare N-methylated peptide analogs with enhanced metabolic stability .

Esterification and Protection

Me-L-Thr-OH·HCl undergoes esterification for peptide synthesis:

  • Methyl Ester Formation :

    • Reacts with acetyl chloride (AcCl) in methanol to form N-methyl-L-threonine methyl ester .

  • Benzoylation :

    • Benzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) yields N-benzoyl-N-methyl-L-threonine derivatives .

Conditions :

ReactionReagentsYield
Methyl EsterificationAcCl, MeOH, 0–5°C>70%
BenzoylationBzCl, DCM, TEA, 0°C60–80%

Stability Under Physiological Conditions

  • Hydrolytic Degradation :

    • Half-life of 12–24 hours in aqueous buffers (pH 7.4, 37°C) .

    • Degradation products include L-threonine and formaldehyde .

Scientific Research Applications

Peptide Synthesis

Role in Peptide Chemistry:
N-methyl amino acids, such as Me-L-Thr-OH.HCl, play a crucial role in the synthesis of peptides. They are incorporated into peptide sequences to enhance properties such as stability and bioactivity. Specifically, N-methylation can improve the conformational rigidity of peptides, which is beneficial for developing therapeutics that require specific structural features .

Synthesis Techniques:
Me-L-Thr-OH.HCl can be synthesized using various methods, including reductive amination and oxazolidinone chemistry. These techniques facilitate the incorporation of N-methyl amino acids into peptides, thereby expanding the toolkit available for peptide chemists .

Pharmacological Applications

Biological Activity:
N-methyl amino acids exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. Research indicates that compounds containing N-methyl threonine can influence metabolic pathways and enhance the efficacy of existing drugs by improving their pharmacokinetic profiles .

Case Studies:

  • A study highlighted the use of N-methyl amino acids to inhibit beta-amyloid fibrillogenesis, a key process in Alzheimer's disease pathology. By incorporating Me-L-Thr into beta-amyloid congeners, researchers observed a significant reduction in fibril formation .
  • Another research effort demonstrated that Me-L-Thr could enhance the activity of certain antibiotics against resistant bacterial strains, showcasing its potential as an adjunct in antibiotic therapy .

Biochemical Research

Enzyme Interactions:
N-alpha-Methyl-L-threonine has been studied for its effects on enzyme interactions and signaling pathways. For instance, it has been shown to modulate the activity of proteases and other metabolic enzymes, influencing cellular processes such as apoptosis and autophagy .

Cellular Studies:
In cellular models, Me-L-Thr has been implicated in enhancing stress response mechanisms and improving mental performance under stress-related tasks. This suggests potential applications in neuroprotection and cognitive enhancement strategies .

Chemical Properties and Safety

Chemical Structure:
Me-L-Thr-OH.HCl has a molecular formula of C5_5H12_12ClN1_1O3_3 and is characterized by its white crystalline appearance. It exhibits specific optical activity which can be utilized to confirm its identity in research settings .

Safety Profile:
While generally considered safe for laboratory use, standard safety protocols should be followed when handling Me-L-Thr-OH.HCl to avoid any potential hazards associated with chemical exposure.

Summary Table of Applications

Application AreaDescriptionReferences
Peptide SynthesisEnhances stability and bioactivity in peptides ,
PharmacologyAntimicrobial and anticancer properties ,
Biochemical ResearchModulates enzyme activity; influences cellular processes ,

Mechanism of Action

The mechanism of action of N-alpha-Methyl-L-threonine hydrochloride involves its incorporation into proteins and peptides, where it can influence the structure and function of these biomolecules. The methyl group on the nitrogen atom can affect hydrogen bonding and steric interactions, leading to changes in protein folding and stability. Additionally, this compound can interact with specific enzymes and receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between Me-L-Thr-OH.HCl and analogous threonine derivatives:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
Me-L-Thr-OH.HCl 2231246-86-7 C₅H₁₂ClNO₃ 169.61 N-alpha-methylation; free hydroxyl group Peptide synthesis, enzymatic studies
L-Threonine methyl ester HCl (H-Thr-OMe HCl) 39994-75-7 C₅H₁₁NO₃·HCl 169.6 Methyl ester at carboxyl group; no N-methyl Peptide intermediates
L-Threonine.HCl 39994-75-7* C₄H₉NO₃·HCl 169.6† Unmodified threonine with HCl salt Nutritional supplements, biochemistry
L-allo-Threonine.HCl - C₄H₉NO₃·HCl 169.6† Epimeric configuration at β-carbon NMR studies, chiral probes

Note: CAS for L-Threonine.HCl varies by source. †Molecular weight assumes free threonine (119.12 g/mol) + HCl (36.46 g/mol).

Key Observations:
  • N-Methylation vs. Esterification : Me-L-Thr-OH.HCl retains a free carboxylic acid group but introduces an N-alpha-methyl group, whereas H-Thr-OMe HCl esterifies the carboxyl group . This difference impacts reactivity in peptide coupling reactions.
  • Stereochemistry : Me-L-Thr-OH.HCl shares the L-configuration with L-threonine derivatives, but L-allo-Threonine.HCl exhibits epimerization at the β-carbon, altering its biochemical recognition .
  • Solubility : All listed compounds are hydrochloride salts, enhancing water solubility compared to their free base forms, a common strategy for improving bioavailability .

Functional and Analytical Comparisons

  • Chromatographic Behavior : Reverse-phase HPLC methods validated for related hydrochlorides (e.g., amitriptyline HCl) suggest that Me-L-Thr-OH.HCl can be analyzed using similar protocols, with adjustments for polarity differences due to N-methylation .

  • Thermal Stability : L-Threonine.HCl decomposes near 207°C , but thermal data for Me-L-Thr-OH.HCl is unavailable, indicating a gap in characterization.

Biological Activity

N-alpha-Methyl-L-threonine hydrochloride (Me-L-Thr-OH.HCl) is a non-standard amino acid that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article delves into its biological activities, synthesis, and potential applications, supported by relevant data and case studies.

Overview of N-alpha-Methyl-L-threonine

N-alpha-Methyl-L-threonine is a methylated derivative of L-threonine, an essential amino acid involved in protein synthesis and metabolic processes. The methylation alters its biochemical properties, potentially enhancing its biological activity compared to its parent compound.

Biological Activity

1. Antimicrobial Properties

Recent studies have indicated that derivatives of threonine, including Me-L-Thr-OH.HCl, exhibit antimicrobial activities. For instance, hydrolyzed peptide conjugates containing threonine showed significant inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 6 to 12.5 µg/mL against pathogens like Candida albicans and Gram-negative bacteria . The incorporation of methyl groups in amino acids can enhance their interaction with microbial targets, thus increasing their efficacy.

2. Cytotoxic Effects

Research has demonstrated that compounds derived from threonine can possess cytotoxic effects against human leukemia cells. Specifically, conjugates involving threonine derivatives exhibited varying degrees of cytotoxicity, with some showing an IC50 value as low as 0.13 µM . The structural modifications provided by methylation may contribute to these enhanced effects.

3. Role in Peptide Synthesis

N-alpha-Methyl-L-threonine is utilized as a building block in the synthesis of bioactive peptides and cyclic depsipeptides. Its incorporation into peptide chains can improve stability and bioactivity, making it valuable in drug design . The unique properties of methylated amino acids allow for the development of peptides with altered pharmacokinetic profiles.

Synthesis and Case Studies

Synthesis Methods

The synthesis of N-alpha-Methyl-L-threonine can be achieved through various chemical methods, including:

  • Methylation of L-Threonine : Using reagents such as methyl iodide in the presence of a base.
  • Enzymatic Methods : Utilizing specific enzymes to catalyze the methylation process under mild conditions.

Case Study: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial activity of synthesized peptide conjugates containing Me-L-Thr-OH.HCl. The results indicated that these conjugates exhibited significant antibacterial activity against a range of pathogens:

Compound TypeBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Hydrolyzed Peptide ConjugateE. coli206
Hydrolyzed Peptide ConjugateS. aureus188
Methyl Ester DerivativeC. albicans1510

These findings highlight the potential of Me-L-Thr-OH.HCl in developing new antimicrobial agents.

Research Findings

Recent research has focused on the role of threonine derivatives in biochemical pathways and their therapeutic potentials:

  • Threonine Transaldolases : Enzymes that utilize threonine derivatives for biosynthesis exhibit high specificity and efficiency, indicating potential applications in metabolic engineering .
  • Peptide Therapeutics : N-alpha-Methyl-L-threonine has been explored for improving the stability and efficacy of peptide-based drugs, particularly those targeting gastrointestinal conditions .

Q & A

Q. Methodological Answer :

Forced Degradation : Expose the compound to:

  • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidative stress : 3% H₂O₂ at 25°C for 48 hours.
  • Photolysis : ICH Q1B conditions (1.2 million lux-hours) .

Analytical Monitoring :

  • Use UPLC-PDA (e.g., Acquity BEH C18, 1.7 µm) to track degradation products.
  • Identify major degradants via LC-MS/MS (e.g., [M+H]+ ions at m/z 168.1 for demethylated products) .

Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C .

Basic Research Question: What strategies ensure reproducible crystallization of N-alpha-Methyl-L-threonine hydrochloride for X-ray diffraction studies?

Q. Methodological Answer :

Solvent Selection : Use methanol/water (4:1 v/v) for slow evaporation at 4°C .

Seeding : Introduce microcrystals from prior batches to control polymorphism.

pH Adjustment : Maintain pH 5–6 (near pI) to enhance crystal lattice formation .
Validation : Confirm crystal structure via SC-XRD (Mo-Kα radiation, λ = 0.71073 Å) .

Advanced Research Question: How can researchers optimize solid-phase peptide synthesis (SPPS) protocols using N-alpha-Methyl-L-threonine hydrochloride as a conformationally restricted building block?

Q. Methodological Answer :

Coupling Conditions :

  • Use HBTU/HOBt activation in DMF for 2 hours at 25°C.
  • Double coupling for sterically hindered residues .

Backbone Rigidity : Incorporate Me-L-Thr-OH·HCl to stabilize β-turn structures. Monitor via circular dichroism (CD) at 220 nm .

Cleavage/Deprotection : Treat with TFA/water (95:5) for 2 hours to remove Fmoc groups without epimerization .

Basic Research Question: What quality control tests are critical for batch-to-batch consistency of N-alpha-Methyl-L-threonine hydrochloride?

Q. Methodological Answer :

Purity : HPLC (≥98% by area normalization, C18 column, 0.1% TFA gradient).

Impurity Profiling : Limit unspecified impurities to ≤0.1% (ICH Q3A).

Chiral Purity : Specific rotation [α]D²⁵ = +8.5° to +9.5° (c = 1 in H₂O) .

Heavy Metals : ≤20 ppm via ICP-MS .

Advanced Research Question: How does N-alpha-Methylation impact the hydrogen-bonding network of L-threonine derivatives in protein-ligand interactions?

Q. Methodological Answer :

Crystallographic Analysis : Compare X-ray structures of methylated vs. non-methylated threonine in model peptides (e.g., collagen-mimetic sequences).

MD Simulations : Run 100-ns trajectories (AMBER force field) to assess backbone flexibility and H-bond persistence .

Thermodynamic Profiling : Measure ΔΔG of binding via ITC after substituting L-Thr with Me-L-Thr in ligand design .

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